Analytical Interference Avoidance: +3 Da Mass Shift Enables Reliable Quantification in Complex Biological Matrices
Nilotinib-d3 provides a +3 Da mass shift relative to unlabeled nilotinib, enabling the mass spectrometer to discriminate between the internal standard and the target analyte even when they co-elute chromatographically . Unlabeled nilotinib used as an 'internal standard' would yield identical m/z transitions, resulting in complete signal overlap, inability to correct for matrix effects, and unusable quantitative data. This +3 Da differential is sufficient to avoid isotopic cross-talk from the natural abundance M+2 isotope of nilotinib while remaining minimal enough to preserve nearly identical chromatographic retention time and ionization efficiency .
| Evidence Dimension | Mass shift enabling MS discrimination from analyte |
|---|---|
| Target Compound Data | +3 Da (m/z shift of 3) |
| Comparator Or Baseline | Unlabeled nilotinib internal standard: +0 Da |
| Quantified Difference | 3 Da differential enables baseline MS resolution |
| Conditions | LC-MS/MS selected reaction monitoring (SRM) mode |
Why This Matters
Accurate quantification of nilotinib in plasma is impossible without an isotopically distinct internal standard; Nilotinib-d3 provides the minimal functional mass shift required for regulatory-compliant bioanalysis.
